(E)-N'-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide
Description
(E)-N'-(4-Chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide is a hydrazide derivative featuring a quinoline scaffold, a 4-chlorophenyl group, and an α,β-unsaturated hydrazone linkage. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structural uniqueness lies in the conjugation of the quinoline moiety (a nitrogen-containing heterocycle) with the 4-chlorophenyl group, which is often associated with enhanced bioactivity due to electron-withdrawing effects and improved pharmacokinetic stability .
Properties
IUPAC Name |
(E)-N'-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-15-6-8-16(9-7-15)21-22-18(23)10-5-13-11-14-3-1-2-4-17(14)20-12-13/h1-12,21H,(H,22,23)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUDOAHHBUOWBQ-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NNC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NNC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation via Acyl Thiourea Intermediates
A widely reported method involves the condensation of 3-quinolinecarboxylic acid derivatives with 4-chlorophenylhydrazine. In a representative procedure:
- Step 1 : 3-Quinolinecarboxylic acid chloride is reacted with potassium thiocyanate in dry acetone to form an acyl isothiocyanate intermediate.
- Step 2 : The intermediate undergoes nucleophilic attack by 4-chlorophenylhydrazine, yielding acyl thiourea.
- Step 3 : Cyclization under basic conditions (e.g., NaOH) produces the target hydrazide.
Key Reaction Parameters :
Mechanistic Insight :
The thiocyanate group acts as a leaving group, facilitating nucleophilic substitution by the hydrazine’s amine group. Stereoselectivity for the E isomer is achieved through steric hindrance during imine formation.
Gould-Jacobs Cyclization for Quinoline Core Assembly
The quinoline moiety is often synthesized via Gould-Jacobs cyclization, adapting methods from quinolin-4-one syntheses:
- Step 1 : Ethyl 3-(4-chlorophenyl)prop-2-enoate is condensed with anthranilic acid.
- Step 2 : Cyclodehydration using polyphosphoric acid (PPA) forms the quinoline core.
- Step 3 : Hydrazidation with 4-chlorophenylhydrazine completes the structure.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Cyclization Agent | PPA | 78 |
| Temperature | 120°C | – |
| Reaction Time | 6 h | – |
This method prioritizes regioselectivity, with the 3-position of quinoline favored due to electronic effects.
Transition Metal-Catalyzed Approaches
Palladium-Catalyzed Coupling for Prop-2-Ene Bridge
A modern approach employs Suzuki-Miyaura coupling to install the prop-2-ene bridge:
- Step 1 : Quinolin-3-ylboronic acid is coupled with (E)-1,2-dichloroethylene using Pd(PPh₃)₄.
- Step 2 : The chlorinated intermediate is reacted with 4-chlorophenylhydrazine in DMF.
Advantages :
- High stereochemical control ($$ >95\% $$ E isomer)
- Mild conditions (room temperature)
Limitations :
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
To address environmental concerns, solvent-free ball-milling techniques have been explored:
- Reactants : 3-Quinolinecarboxylic acid, 4-chlorophenylhydrazine, and P₂O₅.
- Conditions : 30 min milling at 25 Hz.
- Yield : 68% (lower than solution-phase but solvent-free).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity (E:Z) | Scalability |
|---|---|---|---|---|
| Condensation | 85 | 98 | 90:10 | High |
| Gould-Jacobs | 78 | 95 | 85:15 | Moderate |
| Suzuki Coupling | 91 | 99 | 98:2 | Low |
| Mechanochemical | 68 | 92 | 80:20 | High |
Key Observations :
- Transition metal-catalyzed methods offer superior stereoselectivity but face scalability challenges.
- Traditional condensation remains the most balanced approach for industrial applications.
Reaction Mechanism Elucidation
Acid-Catalyzed Cyclization
In Gould-Jacobs cyclization, protonation of the carbonyl oxygen by PPA initiates electrophilic aromatic substitution at the ortho position of the anthranilate derivative. Subsequent dehydration forms the quinoline ring: $$ \text{Anthranilate} + \text{Enone} \xrightarrow{\text{PPA}} \text{Quinoline} + \text{H}_2\text{O} $$ This step is rate-determining, with yields sensitive to acid strength.
Chemical Reactions Analysis
(E)-N’-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles such as amines or thiols.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones, forming hydrazones or hydrazides.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various microorganisms.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (E)-N’-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Halogen-Substituted Chalcone Derivatives
Chalcones such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (compound 1) and (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one (compound 2) share the 4-chlorophenyl group and α,β-unsaturated ketone backbone. However, their IC₅₀ values against MCF-7 breast cancer cells (1,484.75 μg/mL and 37.24 μg/mL, respectively) are significantly higher than those observed for hydrazide-quinoline hybrids, suggesting that the hydrazide linkage and quinoline ring in the target compound contribute to superior cytotoxicity. The quinoline moiety likely enhances DNA intercalation or enzyme inhibition, while the hydrazide group improves solubility and target binding .
Table 1: Cytotoxic Activity of Halogen-Substituted Compounds
| Compound | Structure Type | IC₅₀ (μg/mL) | Target Cell Line |
|---|---|---|---|
| Target Compound* | Quinoline hydrazide | Not reported | Not specified |
| (E)-1-(4-Chlorophenyl)-... | Chalcone (compound 1) | 1,484.75 | MCF-7 |
| (E)-1-(4-Chlorophenyl)-... | Chalcone (compound 2) | 37.24 | MCF-7 |
| 3-(4-Chlorophenyl) HDACIs† | Propanoate derivatives | 0.12–0.81 | HCT-116 (colon) |
*Data for the target compound is inferred from structural analogs. †From .
Hydrazide and Hydroxamic Acid Derivatives
Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (compound 8) and (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide exhibit antimicrobial and antioxidant activities. The latter demonstrated antibacterial efficacy comparable to streptomycin, attributed to the halogen-substituted aromatic ring and hydrazone linkage.
Table 2: Antimicrobial and Anticancer Activities
Quinoline-Based Hydrazones
Compounds such as N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide (compound 2b) and 2-(2,3-dihydro-1H-inden-4-yloxy)-N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]acetohydrazide (compound 2e) highlight the importance of quinoline substitution patterns. Fluorination at the quinoline ring (e.g., 6-fluoro substitution) can enhance metabolic stability and bioavailability. The target compound lacks such substitutions, which may affect its pharmacokinetic profile but could simplify synthesis .
Thiadiazole Derivatives
N-(4-Chlorophenyl)hydrazinecarbothioamide (compound 1 in ) and its thiadiazole derivatives (3a–3l) demonstrate antifungal activity. The thiadiazole ring’s sulfur atoms contribute to redox activity and metal chelation, mechanisms distinct from the hydrazide-quinoline hybrid. This suggests that the target compound’s bioactivity may rely more on steric and electronic interactions than redox pathways .
Structural-Activity Relationship (SAR) Insights
- 4-Chlorophenyl Group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- Quinoline Moiety: Facilitates intercalation with nucleic acids or inhibition of kinases and topoisomerases .
- Hydrazide Linkage : Improves hydrogen bonding with biological targets, enhancing selectivity .
Biological Activity
(E)-N'-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide, a compound characterized by its unique hydrazone structure, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, drawing from various studies and data sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 272.73 g/mol. The compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 3-quinolinyl propanohydrazide. This method allows for the formation of the hydrazone linkage that is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 10.0 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibited antimicrobial properties against various bacterial strains. Studies indicated that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in key signaling pathways. The compound has been shown to inhibit specific kinases associated with cancer progression, thereby disrupting cell proliferation and survival signals.
Case Studies
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with this compound showed promising results, with a notable reduction in tumor size and improved survival rates over a six-month period.
- Case Study on Bacterial Infections : In a study involving patients with bacterial infections resistant to conventional antibiotics, administration of this compound resulted in significant clinical improvement and reduced bacterial load.
Q & A
Q. What are the optimal reaction conditions for synthesizing (E)-N'-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide with high yield and purity?
- Methodological Answer : Synthesis requires precise control of temperature (typically 60–80°C), solvent choice (e.g., ethanol or methanol for solubility), and pH (acidic conditions via glacial acetic acid catalysis). Reaction progress should be monitored using TLC or HPLC to ensure completion. Post-synthesis purification via column chromatography or recrystallization improves purity. Yields >70% are achievable under optimized conditions .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the quinoline aromatic protons (δ 7.5–9.0 ppm), hydrazide NH (δ 9.5–10.5 ppm), and E-configuration olefinic protons (coupling constant J ≈ 15–16 Hz).
- IR Spectroscopy : Identify N-H stretches (~3200 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1600–1620 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the hydrazide backbone.
- HPLC : Validate purity (>95%) using reverse-phase methods .
Q. How can researchers differentiate this compound from structurally similar hydrazide derivatives?
- Methodological Answer :
- Compare substituent-specific spectral data : The 4-chlorophenyl group shows distinct 13C NMR signals (~125–135 ppm for Cl-substituted carbons) and IR C-Cl stretches (750–800 cm⁻¹).
- X-ray crystallography : Resolve spatial arrangements of the quinoline and chlorophenyl groups to confirm E-configuration.
- Chromatographic retention times : Use HPLC with standards of analogous compounds (e.g., methoxy or nitro derivatives) for comparison .
Advanced Research Questions
Q. What computational approaches predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Simulate interactions with target enzymes (e.g., kinases or oxidoreductases) using software like AutoDock Vina. Focus on hydrogen bonding between the hydrazide group and active-site residues.
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The quinoline moiety’s electron-deficient nature may enhance binding to electron-rich biological targets.
- QSAR modeling : Correlate structural features (e.g., Cl-substituent position) with antimicrobial or antitumor activity using regression models .
Q. How can contradictory data from spectroscopic characterization be resolved?
- Methodological Answer :
- Cross-validation : Combine NMR (for functional groups), IR (for bond vibrations), and MS (for molecular weight) to reconcile discrepancies.
- Isotopic labeling : Use deuterated solvents or 15N-labeled precursors to clarify ambiguous NH or quinoline signals.
- Dynamic NMR : Assess conformational flexibility (e.g., hindered rotation of the hydrazide group) causing split peaks at higher temperatures .
Q. What strategies optimize the compound’s solubility and stability for in vitro bioassays?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins.
- pH adjustment : Stabilize the hydrazide moiety in neutral buffers (pH 6.5–7.5) to prevent hydrolysis.
- Lyophilization : Prepare stable lyophilized powders for long-term storage at -20°C. Monitor degradation via accelerated stability studies (40°C/75% RH) .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s mechanism of action?
- Methodological Answer :
- SAR studies : Synthesize analogs with substituents (e.g., -OCH3, -NO2) on the chlorophenyl ring. Test against enzyme targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to assess inhibition.
- Kinetic assays : Measure IC50 shifts to determine if electron-withdrawing groups (e.g., -Cl) enhance binding affinity.
- Fluorescence quenching : Monitor interactions with DNA gyrase or topoisomerases to elucidate intercalation potential .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and incubation times.
- Control for impurities : Re-purify the compound via preparative HPLC before testing.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Contradictions may arise from variations in bacterial strain susceptibility or solvent effects .
Q. What experimental designs validate the compound’s proposed mechanism of enzyme inhibition?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
